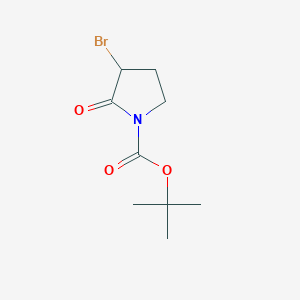

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate

Description

Chemical Classification and Nomenclature

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate belongs to the class of pyrrolidine derivatives, specifically categorized as a brominated pyrrolidinone compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound bearing the Chemical Abstracts Service registry number 1824027-05-5. The molecular structure encompasses a five-membered saturated nitrogen heterocycle known as pyrrolidine, which has been modified through the incorporation of a carbonyl group at the 2-position, creating a pyrrolidin-2-one or pyrrolidinone framework.

The nomenclature system reflects the compound's structural complexity through its systematic name: this compound. This designation indicates the presence of a tert-butyl ester group attached to the nitrogen atom via a carboxylate linkage, a bromine substituent at the 3-position, and a ketone functionality at the 2-position of the pyrrolidine ring. Alternative nomenclature includes the designation 3-Bromo-1-Boc-pyrrolidin-2-one, where "Boc" refers to the tert-butoxycarbonyl protecting group.

The molecular formula C₉H₁₄BrNO₃ corresponds to a molecular weight of 264.12 grams per mole. The compound's Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CCC(Br)C1=O, which encodes the three-dimensional structural arrangement and connectivity. The International Chemical Identifier provides additional structural verification through its standardized format, enabling precise identification and database searching capabilities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄BrNO₃ |

| Molecular Weight | 264.12 g/mol |

| Chemical Abstracts Service Number | 1824027-05-5 |

| MDL Number | MFCD28133340 |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCC(Br)C1=O |

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrrolidine chemistry and the advancement of synthetic methodologies for heterocyclic compounds. The pyrrolidine scaffold itself has been recognized as one of the most important nitrogen-containing heterocycles in medicinal chemistry, with its development spanning several decades of intensive research. The specific brominated derivative represents a more recent advancement in the field, developed as synthetic chemists sought to create more versatile building blocks for pharmaceutical applications.

The synthesis of brominated pyrrolidine derivatives gained momentum with the development of selective bromination techniques, particularly the introduction of N-bromosuccinimide as a reliable brominating agent. This reagent enabled chemists to achieve selective bromination at specific positions while avoiding unwanted side reactions with other functional groups present in the molecule. The ability to introduce bromine atoms at the 3-position of pyrrolidin-2-ones opened new synthetic pathways for creating complex pharmaceutical intermediates.

The compound's development was further facilitated by advances in protecting group chemistry, particularly the widespread adoption of tert-butoxycarbonyl protection for nitrogen atoms in heterocyclic systems. This protecting group strategy allows for selective manipulation of other functional groups while maintaining the integrity of the nitrogen-containing ring system. The combination of selective bromination and robust protecting group chemistry enabled the practical synthesis of this compound as a stable, isolable intermediate.

Contemporary synthetic approaches to this compound typically involve the bromination of tert-butyl 2-oxopyrrolidine-1-carboxylate using N-bromosuccinimide in appropriate solvents such as dichloromethane. The reaction conditions must be carefully controlled to optimize yield and purity, with industrial production often utilizing automated reactors to enhance efficiency and scalability. These methodological advances have made the compound readily accessible for research and development applications in pharmaceutical chemistry.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its role as a versatile synthetic intermediate and its embodiment of key structural features that are prevalent in bioactive molecules. The pyrrolidine ring system represents one of the most important saturated nitrogen heterocycles in drug discovery, with its widespread utilization attributed to several unique characteristics that enhance pharmaceutical properties. The five-membered ring provides optimal spatial arrangement for interactions with biological targets while maintaining appropriate conformational flexibility.

The sp³-hybridization of the pyrrolidine ring carbons enables efficient exploration of pharmacophore space, a critical consideration in medicinal chemistry where three-dimensional molecular shape often determines biological activity. This characteristic distinguishes pyrrolidine derivatives from their aromatic counterparts, as the saturated nature of the ring system allows for greater conformational diversity and enhanced interactions with protein binding sites. The non-planarity of the ring contributes to increased three-dimensional coverage through a phenomenon known as pseudorotation, where the ring can adopt multiple conformations.

The bromine substituent at the 3-position introduces additional synthetic versatility, as halogen atoms serve as excellent leaving groups for nucleophilic substitution reactions and can participate in cross-coupling reactions. This reactivity enables the compound to serve as a platform for introducing diverse functional groups, making it valuable for structure-activity relationship studies in drug discovery programs. The strategic placement of the bromine atom allows for selective functionalization while preserving the integrity of other molecular features.

The tert-butoxycarbonyl protecting group enhances the compound's utility by providing nitrogen protection during synthetic transformations while remaining stable under a wide range of reaction conditions. This protection strategy is particularly important in multi-step synthetic sequences where selective manipulation of specific functional groups is required. The protecting group can be removed under acidic conditions when desired, revealing the free nitrogen atom for further chemical modifications.

| Structural Feature | Significance in Heterocyclic Chemistry |

|---|---|

| Pyrrolidine Ring | Enhanced three-dimensional pharmacophore exploration |

| Bromine Substituent | Versatile leaving group for synthetic transformations |

| Carbonyl Group | Hydrogen bonding capability and reactivity |

| tert-Butoxycarbonyl Protection | Selective nitrogen protection during synthesis |

| Five-membered Ring | Optimal spatial arrangement for biological interactions |

The compound's significance extends to its role in the synthesis of complex polycyclic structures, particularly those relevant to natural product synthesis and pharmaceutical development. The pyrrolidin-2-one framework serves as a precursor to various nitrogen-containing polycyclic compounds through cyclization reactions and ring-forming processes. These transformations enable access to structurally diverse molecules that would be difficult to prepare through alternative synthetic routes.

Properties

IUPAC Name |

tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXFVRONPLZWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824027-05-5 | |

| Record name | tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of tert-butyl 2-oxopyrrolidine-1-carboxylate

One of the most common approaches to synthesize tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is the bromination of tert-butyl 2-oxopyrrolidine-1-carboxylate using brominating agents such as bromine or N-bromosuccinimide under controlled conditions.

| Parameter | Details |

|---|---|

| Starting material | tert-butyl 2-oxopyrrolidine-1-carboxylate |

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Solvent | Chloroform, acetonitrile, or ethanol |

| Temperature | 0–5 °C during addition, then room temperature |

| Reaction time | 1–18 hours |

| pH adjustment | Acidification to pH 2–3 after reaction |

| Work-up | Extraction with ethyl acetate or methylene chloride, drying over MgSO4, filtration, evaporation |

| Purification | Silica gel chromatography, recrystallization |

Example Experimental Procedure:

- A solution of tert-butyl 2-oxopyrrolidine-1-carboxylate in chloroform is treated with disodium hydrogen phosphate and cooled to 5 °C.

- Bromine dissolved in chloroform is added dropwise over 1 hour.

- The mixture is warmed to room temperature and stirred for 18 hours.

- The reaction mixture is extracted with ice-water and methylene chloride.

- Organic phase is dried, filtered, and solvent removed under vacuum.

- The crude product is purified by silica gel chromatography and recrystallized to afford this compound as a pale yellow solid.

Yield: Approximately 42% under these conditions.

Alternative Bromination Using N-Bromosuccinimide (NBS)

NBS is often used for selective bromination of activated positions in heterocycles under milder conditions compared to elemental bromine.

- The reaction proceeds in organic solvents such as acetonitrile or ethanol.

- NBS provides a controlled release of bromine, enabling selective substitution at the 3-position of the pyrrolidine ring.

- Reaction times vary from several hours to overnight reflux depending on substrate and solvent.

This method allows for better selectivity and often higher yields, though specific yield data for this compound is less frequently reported in open literature.

Summary Table of Preparation Conditions and Yields

| Method | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination with bromine | Br2, disodium hydrogen phosphate | Chloroform | 0–5 °C to RT | 18 hours | 42 | Requires careful pH control and work-up |

| Bromination with N-bromosuccinimide | NBS, mild heating or room temperature | Acetonitrile/EtOH | RT to reflux | Several hrs | Not specified | More selective, milder than Br2 |

| Thiourea substitution | Thiourea, reflux | Isopropanol | 90 °C | 1 hour | 99 | Converts bromo intermediate to thiazole |

| Thiourea substitution | Thiourea, heating | DMF | 120 °C | 3 hours | 47 | Lower yield in DMF, requires purification |

Research Findings and Considerations

- The bromination step is critical for regioselective introduction of bromine at the 3-position of the pyrrolidine ring.

- Reaction conditions such as temperature, solvent, and pH significantly affect yield and purity.

- Elemental bromine provides effective bromination but requires careful handling due to its reactivity and toxicity.

- NBS offers a safer alternative with better control but may require optimization for scale-up.

- The tert-butyl protecting group on the carboxylate is stable under bromination conditions, facilitating downstream synthetic transformations.

- The bromo substituent serves as a versatile handle for nucleophilic substitution, enabling the synthesis of various heterocyclic derivatives.

- Thiourea reactions demonstrate the compound’s utility for constructing thiazole and related heterocycles, important in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, although specific conditions and reagents depend on the desired product.

Common Reagents and Conditions:

Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols) in solvents like ethanol or acetonitrile, often with a base such as triethylamine.

Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like Dess-Martin periodinane or potassium permanganate (KMnO4) in suitable solvents.

Major Products:

Substitution: Formation of substituted pyrrolidine derivatives.

Reduction: Formation of hydroxylated pyrrolidine derivatives.

Oxidation: Formation of more oxidized pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a chemical compound with applications spanning chemistry, biology, medicine, and industry. It is characterized by a bromine atom, a carbonyl group, and a tert-butyl ester functional group.

Scientific Research Applications

Chemistry this compound serves as an intermediate in synthesizing various organic compounds. Its reactivity makes it useful in constructing complex molecules for pharmaceuticals and agrochemicals. The bromine atom can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions. The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The compound can also undergo oxidation to form more oxidized derivatives, although specific conditions and reagents depend on the desired product.

Biology and Medicine In medicinal chemistry, this compound is a building block for synthesizing potential drug candidates. Derivatives of this compound may exhibit biological activities, such as antimicrobial, antiviral, or anticancer properties.

Industry This compound is used in developing new materials and fine chemicals. Its unique structure allows for creating specialized polymers and other industrially relevant substances.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Substitution Reactions The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

- Reduction Reactions The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Oxidation Reactions The compound can undergo oxidation to form more oxidized derivatives, although specific conditions and reagents depend on the desired product.

Common Reagents and Conditions:

- Nucleophilic Substitution Nucleophiles (e.g., amines, thiols) in solvents like ethanol or acetonitrile, often with a base such as triethylamine.

- Reduction Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).

- Oxidation Oxidizing agents like Dess-Martin periodinane or potassium permanganate (KMnO4) in suitable solvents.

Major Products:

- Substitution Formation of substituted pyrrolidine derivatives.

- Reduction Formation of hydroxylated pyrrolidine derivatives.

- Oxidation Formation of more oxidized pyrrolidine derivatives.

This compound is of interest in medicinal chemistry because of its potential biological activities. The bromine atom enhances lipophilicity and may facilitate interactions through halogen bonding, while the carbonyl group can participate in hydrogen bonding.

Interaction with Biological Targets

- Enzyme Inhibition: Compounds similar to this compound have been studied for their potential as enzyme inhibitors, particularly in the context of therapeutic agents targeting specific pathways in disease processes.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Safety and Hazards

This compound is associated with certain hazards . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling . Use only outdoors or in a well-ventilated area, and wear protective gloves and eye protection . In case of skin contact, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing . In case of eye contact, rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do .

Computed Properties

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate depends on its specific application and the target molecule it interacts with. Generally, the compound can act as a precursor to bioactive molecules that interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and ketone group play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 3-Bromo-4-oxo Analogs

The positional isomer tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (CAS 885278-03-5) shares the same molecular formula (C₉H₁₄BrNO₃) but differs in the placement of the oxo group (4-position instead of 2-position). Key differences include:

- Reactivity : The 2-oxo group in the target compound may increase ring strain, enhancing susceptibility to nucleophilic attack at the brominated 3-position compared to the 4-oxo isomer.

- Physical Properties : Predicted density (1.485 g/cm³) and boiling point (316.3°C) for the 4-oxo isomer suggest slightly higher volatility than the 2-oxo variant, though experimental data for the latter is lacking.

Non-Halogenated Analogs: tert-Butyl 3-oxopyrrolidine-1-carboxylate

The bromine-free analog tert-butyl 3-oxopyrrolidine-1-carboxylate (C₉H₁₅NO₃, MW 185.22) lacks the bromine substituent, simplifying its reactivity profile :

- Applications : Primarily used as a precursor for functionalization via alkylation or amination, whereas the brominated derivative enables cross-coupling reactions (e.g., Suzuki-Miyaura).

- Stability : The absence of bromine reduces molecular weight and may improve solubility in polar solvents.

Pyridine-Containing Derivatives

Compounds such as tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate () incorporate pyridine rings, significantly altering their properties:

- Molecular Weight : Higher molecular weights (e.g., ~307–400 g/mol) compared to the target compound (theoretical ~264 g/mol) impact pharmacokinetic properties in drug discovery .

Carbamoyl-Substituted Analogs

tert-Butyl 2-[(3-methoxy-3-oxopropyl)carbamoyl]pyrrolidine-1-carboxylate (C₁₄H₂₄N₂O₅, MW 300.35) replaces bromine and oxo groups with a carbamoyl side chain :

- Functionality : The carbamoyl group enables hydrogen bonding, enhancing solubility and biological activity.

- Synthetic Utility : Less reactive toward cross-coupling than brominated analogs but valuable in peptide mimetics or enzyme inhibition studies.

Comparative Data Table

*Theoretical values based on analogous compounds; conflicting data in requires verification.

Key Findings and Implications

- Reactivity Trends : Bromine position (2-oxo vs. 4-oxo) critically influences nucleophilic substitution rates, with the 2-oxo isomer likely more reactive due to ring strain.

- Functional Group Trade-offs : Brominated derivatives enable cross-coupling, while carbamoyl or pyridine-containing analogs offer tailored solubility and bioactivity.

- Data Gaps : Discrepancies in molecular formulas (e.g., vs. 8) highlight the need for rigorous analytical validation in future studies.

Biological Activity

Tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a carbonyl group, and a tert-butyl ester functional group. This molecular configuration contributes to its reactivity and potential as a precursor for various bioactive compounds.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₄BrN₁O₃ |

| Molecular Weight | 236.12 g/mol |

| Functional Groups | Bromine, Carbonyl, Tert-butyl ester |

| Solubility | Soluble in organic solvents; limited in water |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromine atom enhances lipophilicity and may facilitate interactions through halogen bonding, while the carbonyl group can participate in hydrogen bonding.

Interaction with Biological Targets

- Enzyme Inhibition : Compounds similar to this compound have been studied for their potential as enzyme inhibitors, particularly in the context of therapeutic agents targeting specific pathways in disease processes.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies

- Synthesis and Biological Evaluation : A study focused on synthesizing various pyrrolidine derivatives, including this compound, demonstrated promising results in terms of enzyme inhibition and antimicrobial activity.

- Pharmacological Profiles : Research highlighted that compounds with similar structures showed broad pharmacological profiles, including anti-HIV activity. Although specific data for this compound is limited, it is hypothesized that its derivatives may also exhibit similar antiviral properties .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains a bromine atom at position 3 | Potential antimicrobial and enzyme inhibition |

| Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate | Features an amino group enhancing reactivity | Studied for enzyme inhibition |

| Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | Contains a cyano group which may enhance reactivity | Investigated for various pharmacological effects |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl 3-bromo-2-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via bromination of tert-butyl 2-oxopyrrolidine-1-carboxylate using reagents like N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃). Optimal conditions involve mild temperatures (0–25°C) in inert solvents (e.g., DCM or THF). For NBS, catalytic radical initiators (e.g., AIBN) may enhance regioselectivity at the 3-position. Reaction progress is monitored by TLC or LC-MS, with purification via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine substitution at C3) and tert-butyl ester integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (264.12 g/mol) and isotopic patterns for bromine.

- HPLC : Purity >95% is achievable with reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the common chemical transformations facilitated by this compound?

- Methodological Answer :

- Nucleophilic Substitution : Bromine serves as a leaving group for SN2 reactions with amines or thiols.

- Cross-Coupling : Suzuki-Miyaura couplings (Pd catalysts) enable aryl/heteroaryl introductions.

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a hydroxyl group for further functionalization .

Advanced Research Questions

Q. How does the steric and electronic environment of the pyrrolidine ring influence reactivity in catalytic asymmetric synthesis?

- Methodological Answer : The tert-butyl group induces steric hindrance, directing nucleophilic attacks to the less-hindered C3 position. Computational studies (DFT) reveal electron-withdrawing effects from the carbonyl, polarizing the C-Br bond for SN2 mechanisms. Chiral ligands (e.g., BINOL derivatives) can enforce enantioselectivity in downstream reactions .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. Crystals are grown via slow evaporation (solvent: ethyl acetate/hexane). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Structural validation includes R-factor analysis (<5%) and Hirshfeld surface mapping .

Q. How can structure-activity relationships (SAR) be explored using this compound in medicinal chemistry?

- Methodological Answer :

- Analog Synthesis : Replace bromine with other halogens (e.g., Cl, I) or functional groups (e.g., -NH₂, -CN) to modulate bioactivity.

- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding studies.

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors .

Key Research Findings

- Synthetic Efficiency : Bromination with NBS yields >80% purity under optimized conditions .

- Crystallographic Insight : SC-XRD confirms a planar carbonyl group (C=O bond length: 1.21 Å) and tetrahedral geometry at C3 .

- Biological Potential : Pyrrolidine derivatives show inhibitory activity against proteases (IC₅₀ < 10 µM) in preliminary assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.